![molecular formula C17H15BrN2OS B2626501 2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 942009-55-4](/img/structure/B2626501.png)
2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole
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Description
2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. It is a synthetic compound that has been widely studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Scientific Research Applications
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including compounds similar to 2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole, have been studied for their antitumor activity. Bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promise in preclinical testing for new antitumor drugs. These compounds are of interest for the synthesis of drugs with various biological properties, including antitumor effects (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Biological Importance of Thio-Urea and Benzothiazole Derivatives
The combination of (thio)urea and benzothiazole derivatives, similar in concept to the compound , has been found to exhibit a broad spectrum of biological activities. These compounds are significant in medicinal chemistry for their therapeutic potential in treating diseases like rheumatoid arthritis and systemic lupus erythematosus, as well as being used as fungicides and herbicides. This review highlights the synthetic methodologies and pharmacological activities of such compounds, indicating their utility for medicinal chemists (Rosales-Hernández et al., 2022).
Conversion into CNS Acting Drugs
Research on converting benzimidazoles, imidazothiazoles, and imidazoles into more potent central nervous system (CNS) acting drugs is of significant interest. These compounds, including imidazole derivatives, have shown a range of CNS activities, suggesting the potential for developing new treatments for CNS diseases. The study outlines the synthetic pathways and potential modifications to enhance CNS activity, indicating a promising area for further drug development (Saganuwan, 2020).
Synthesis and Transformation of Phosphorylated 1,3-Azoles
Research on the synthesis and chemical properties of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, has shown these compounds to possess a variety of biological activities. The synthesis techniques and the potential for creating compounds with antihypertensive, neurodegenerative, and other types of activity are discussed, highlighting the versatility and potential applications of these derivatives in drug development (Abdurakhmanova et al., 2018).
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-21-15-8-4-13(5-9-15)16-10-19-17(20-16)22-11-12-2-6-14(18)7-3-12/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFMVAIEYHBJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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